5-Methoxyisoquinolin-4-amine
Description
5-Methoxyisoquinolin-4-amine is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy (-OCH₃) group at the 5-position and an amine (-NH₂) group at the 4-position. Isoquinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and ligands for receptor binding . The methoxy group enhances solubility and modulates electronic effects, while the amine group offers a site for functionalization or hydrogen bonding, critical for molecular interactions.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methoxyisoquinolin-4-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,11H2,1H3 |
InChI Key |
IYPOOUBSOITYHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=CC(=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives . Another method involves the use of transition-metal-free synthesis, where arynes react with oxazoles through a tandem Diels-Alder reaction, followed by dehydrogenation and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or gold may be employed to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methoxyisoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Methoxyisoquinolin-4-amine involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins. This inhibition leads to changes in gene expression and can have therapeutic effects in cancer treatment . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
Substituent Position Effects
- Methoxy Group Position: Shifting the methoxy group from the 5-position (as in this compound) to the 6-position (e.g., 6-methoxyquinolin-4-yl derivatives) alters electronic distribution and steric interactions. For instance, 6-methoxyquinoline derivatives are precursors to antimalarial agents like quinine, whereas 5-methoxy substitution may favor binding to kinase domains due to optimized spatial alignment .
- Amine Group Position: 4-Methylisoquinolin-5-amine (5-amine) versus this compound (4-amine) demonstrates how amine positioning affects hydrogen-bonding capacity and reactivity. The 4-amine in the latter may enhance interaction with enzymatic active sites compared to 5-amine derivatives .
Backbone Heterocycle Variations
- Isoquinoline vs. Pyrimidine: 5-(4-Methoxyphenyl)pyrimidin-2-amine replaces the isoquinoline core with a pyrimidine ring, reducing aromaticity but increasing synthetic versatility. Pyrimidine derivatives are prevalent in kinase inhibitors (e.g., EGFR inhibitors) due to their planar geometry .
- Saturated vs. Aromatic Systems: 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine features a partially saturated isoquinoline ring, which improves metabolic stability but reduces π-π stacking interactions compared to fully aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
